molecular formula C12H18N2O B13530327 4-Methyl-2-(piperazin-1-ylmethyl)phenol

4-Methyl-2-(piperazin-1-ylmethyl)phenol

Katalognummer: B13530327
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: VBWCHVVSZCVMPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(piperazin-1-ylmethyl)phenol is an organic compound that features a phenol group substituted with a piperazine moiety

Vorbereitungsmethoden

The synthesis of 4-Methyl-2-(piperazin-1-ylmethyl)phenol typically involves the Mannich reaction, where a phenol, formaldehyde, and piperazine are reacted together. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

4-Methyl-2-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(piperazin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in developing new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can modulate the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of enzyme activity or receptor antagonism.

Vergleich Mit ähnlichen Verbindungen

4-Methyl-2-(piperazin-1-ylmethyl)phenol can be compared with other similar compounds, such as:

    4-Methyl-2-(piperidin-1-ylmethyl)phenol: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities and pharmacokinetic properties.

    4-Methyl-2-(morpholin-1-ylmethyl)phenol: The presence of a morpholine ring can alter the compound’s solubility and reactivity compared to the piperazine derivative.

    4-Methyl-2-(pyrrolidin-1-ylmethyl)phenol: The pyrrolidine ring can impact the compound’s stability and interaction with molecular targets differently than the piperazine ring.

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

4-methyl-2-(piperazin-1-ylmethyl)phenol

InChI

InChI=1S/C12H18N2O/c1-10-2-3-12(15)11(8-10)9-14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI-Schlüssel

VBWCHVVSZCVMPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)CN2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.